2H,4H,5H,6H-furo[3,2-b]pyridin-2-one
Description
Properties
IUPAC Name |
5,6-dihydrofuro[3,2-b]pyridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h2,4,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZRLXNVZKTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C=C(OC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Michael Addition and Intramolecular Reactions
A common approach involves reacting amino-substituted furancarbonitriles with α,β-unsaturated carbonyl compounds under basic conditions to form Michael adducts, which then cyclize to furo[3,2-b]pyridine derivatives.
- Reaction Conditions: Sodium ethoxide or sodium alkoxide as base, ethanol as solvent, room temperature or mild heating.
- Mechanism: Michael addition followed by intramolecular nucleophilic attack leads to ring closure forming the furo-pyridine core.
- Yields: Typically good yields (60-80%) depending on substituents and reaction time.
Chlorination and Reduction Steps
Starting from pyridone precursors, chlorination with phosphorus oxychloride (POCl3) followed by reduction with zinc and acetic acid yields dimethyl-substituted furo[3,2-c]pyridines, closely related to the 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one scaffold.
- Key Reagents: POCl3 for chlorination; Zn/AcOH for reduction.
- Temperature: Elevated temperatures (e.g., 240°C for cyclization steps).
- Outcome: Conversion of pyridone to chlorinated intermediate and then to reduced furo-pyridine.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of related fused furo-pyridine compounds.
- Procedure: Reacting aminonaphthofuran derivatives with benzaldehyde in ethanol under microwave irradiation (500 W, 4-5 minutes).
- Advantages: Rapid reaction times and good yields (~73%).
- Mechanism: Claisen-Schmidt condensation followed by intramolecular Michael addition under microwave conditions.
Tandem Acid-Catalyzed Reactions
Acid-catalyzed tandem reactions involving propargylic alcohols and hydroxyquinolinones have been reported to yield fused furo-quinolone systems, which share mechanistic similarities with furo[3,2-b]pyridin-2-one synthesis.
- Catalysts: Copper(I) salts, p-toluenesulfonic acid hydrate.
- Steps: Friedel-Crafts type reaction, 5-exo-dig nucleophilic attack, protonolysis.
- Yields: Moderate to good yields (60-80%).
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Michael Addition + Cyclization | 2-amino-4,5-dihydro-3-furancarbonitriles + α,β-unsaturated carbonyls | NaOEt, EtOH, RT | 60-80 | Base-catalyzed Michael adduct formation and cyclization |
| Chlorination + Reduction | Pyridone derivatives | POCl3 (chlorination), Zn/AcOH (reduction) | 50-70 | High temperature cyclization step included |
| Microwave-Assisted Condensation | Aminonaphthofuran + benzaldehyde | Microwave irradiation, EtOH, 500 W, 4-5 min | ~73 | Rapid synthesis via Claisen-Schmidt and Michael addition |
| Acid-Catalyzed Tandem Reaction | Hydroxyquinolinone + propargylic alcohols | Cu(I) salts, pTsOH·H2O, heat | 60-80 | Friedel-Crafts and nucleophilic attack steps |
Detailed Research Findings
Michael Addition Pathway: The reaction of 2-amino-4,5-dihydro-3-furancarbonitriles with α,β-unsaturated carbonyl compounds under sodium ethoxide catalysis leads to Michael adducts that cyclize to furo[3,2-b]pyridine derivatives. The reaction proceeds smoothly at room temperature with good selectivity and yields. This method allows functional group diversity on the pyridine ring by varying the α,β-unsaturated carbonyl partner.
Chlorination and Reduction: The pyridone intermediate can be chlorinated using phosphorus oxychloride to introduce a reactive chloro substituent, which upon reduction with zinc and acetic acid yields the dimethyl-substituted furo[3,2-c]pyridine. This method is effective for preparing substituted derivatives and involves high-temperature cyclization steps to form the fused ring system.
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times in the synthesis of fused furo-pyridine derivatives. The method involves an initial Claisen-Schmidt condensation to form an intermediate, followed by intramolecular Michael addition under microwave conditions. This approach yields the target compounds in approximately 73% yield within minutes, demonstrating efficiency and scalability.
Acid-Catalyzed Tandem Reactions: The use of copper(I) catalysts and acid conditions enables tandem reactions forming fused heterocycles related to furo[3,2-b]pyridin-2-one. The mechanism involves Friedel-Crafts type alkylation and 5-exo-dig cyclization steps, providing access to structurally complex derivatives with moderate to good yields. This method is notable for its functional group tolerance and regioselectivity.
Summary and Recommendations
The preparation of this compound and its derivatives can be effectively achieved through multiple synthetic routes:
- Base-catalyzed Michael addition and cyclization provide a versatile and mild method.
- Chlorination followed by reduction offers a route to substituted derivatives but requires elevated temperatures.
- Microwave-assisted synthesis offers rapid and efficient production.
- Acid-catalyzed tandem reactions allow access to complex fused systems with good functional group compatibility.
For practical laboratory synthesis, the microwave-assisted method is recommended for rapid preparation, while the Michael addition pathway offers flexibility for structural modification. Chlorination/reduction and acid-catalyzed methods are valuable for accessing specific substitution patterns and complex derivatives.
Chemical Reactions Analysis
Types of Reactions
2H,4H,5H,6H-furo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
2H,4H,5H,6H-furo[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2H,4H,5H,6H-furo[3,2-b]pyridin-2-one and related heterocyclic compounds:
Key Structural and Functional Insights:
Heteroatom Substitution (O vs. S): Replacing the furan oxygen with sulfur (e.g., in thieno-pyridinones) alters electronic density, solubility, and metabolic stability. For instance, thieno analogs like TPO exhibit radical scavenging activity due to sulfur’s polarizability , whereas furan-containing systems may prioritize hydrogen-bonding interactions.
Lactam Position and Ring Fusion: The lactam’s position (e.g., 2-one vs. 4-one) influences reactivity.
Biological Activity Correlations: Thieno-pyridinones (e.g., TPO) demonstrate antioxidant activity via single-electron transfer mechanisms , while pyrano-furo-pyridones () are explored for antifungal applications. The absence of activity data for the furo-pyridinone highlights a research gap.
Synthetic Complexity: Pyrano-furo-pyridones require multi-step syntheses involving high-temperature reactions and catalytic hydrogenation , whereas simpler analogs like TPO may be synthesized via fewer steps (e.g., direct alkylation or cyclization) .
Research Implications and Limitations
- Structural Diversity: Modifying the fused ring system (e.g., adding pyran or varying heteroatoms) expands the compound’s applicability in drug discovery.
- Data Gaps: Limited direct evidence on this compound necessitates extrapolation from analogs. Further studies on its synthesis and bioactivity are warranted.
Biological Activity
Overview
2H,4H,5H,6H-furo[3,2-b]pyridin-2-one is a heterocyclic compound characterized by a unique structural arrangement that includes both furan and pyridine rings. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- CAS Number : 35894-35-0
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. This interaction can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor modulation. The compound's structural features contribute to its unique mechanism of action compared to other similar compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Bacillus subtilis | Active |
In a study comparing various furobenzopyrone derivatives, compounds similar to this compound showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation but are believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of furo[3,2-b]pyridin-2-one. The findings indicated that derivatives with specific substitutions exhibited enhanced activity against resistant strains of bacteria . -
Anticancer Activity Assessment :
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to disrupt mitochondrial function and activate caspase pathways . -
Synergistic Effects with Other Compounds :
Research has indicated that when used in combination with other antimicrobial agents, this compound can enhance the overall efficacy against resistant bacterial strains. This synergistic effect suggests potential for use in combination therapies .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
